molecular formula C30H37N7O6 B8135452 benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate

benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate

货号: B8135452
分子量: 591.7 g/mol
InChI 键: ZNVBVVKAQBTDQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

CAY10748 的合成涉及多个步骤,从酰胺苯并咪唑衍生物的制备开始。 合成路线通常包括以下步骤 :

    苯并咪唑核心形成: 这是通过邻苯二胺与羧酸或其衍生物的缩合实现的。

    酰胺化: 然后将苯并咪唑核心进行酰胺化反应,引入酰胺官能团。

    功能化: 对苯并咪唑衍生物进行进一步的功能化,以获得最终产物 CAY10748。

化学反应分析

CAY10748 经历了几种类型的化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。

    还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,如氢化锂铝或硼氢化钠。

    取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素或亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,CAY10748 的氧化可能导致形成具有改变的官能团的氧化衍生物

科学研究应用

作用机制

CAY10748 通过激活 STING 途径发挥其作用。它与 STING 蛋白结合,导致其在 366 位丝氨酸处发生磷酸化。这种激活触发了一系列下游信号事件,包括 TBK1 和干扰素调节因子 3 (IRF3) 的磷酸化。 这些事件导致干扰素-β和其他细胞因子(如趋化因子 (C-X-C 基序) 配体 10 和白细胞介素-6)分泌增加

相似化合物的比较

CAY10748 在 STING 激动剂中是独一无二的,因为它具有高效力和特异性。类似的化合物包括:

    DMXAA: 另一种 STING 激动剂,但具有不同的化学结构和较低的效力。

    ADU-S100: 一种循环二核苷酸,也激活 STING 途径,但具有不同的药代动力学特性。

    MK-1454: 一种小分子 STING 激动剂,具有类似的应用,但结构特征不同。

CAY10748 因其能够以比这些类似化合物更低的浓度激活 STING 途径而脱颖而出

生物活性

Benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate (referred to as BCar) is a complex compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of BCar, exploring its mechanisms of action, efficacy in various cell lines, and potential clinical implications.

BCar exhibits its biological activity primarily through its interaction with microtubules. It binds to the colchicine site on tubulin, which is crucial for microtubule dynamics during cell division. This binding disrupts the normal assembly and disassembly of microtubules, leading to mitotic arrest and subsequent cell death in cancer cells.

Key Findings:

  • Cytotoxicity : BCar has been shown to induce significant cytotoxic effects in breast cancer cells, with a reported sensitivity over ten times greater than that of normal mammary epithelial cells (HME) .
  • Cell Death Mechanisms : The compound triggers cell death through both p53-dependent apoptosis and p53-independent pathways, indicating diverse mechanisms that could be exploited in cancer therapy .
  • Mitotic Catastrophe : Treatment with BCar leads to the formation of multi-nucleated cells, a hallmark of mitotic catastrophe, particularly in p53-deficient cancer cell lines .

Efficacy in Cancer Cell Lines

BCar's efficacy has been evaluated across various cancer cell lines, highlighting its potential as a novel microtubule-targeting agent (MTA).

Comparative Analysis:

Cell Line IC50 (µM) Sensitivity Mechanism
MDA-MB-231 (p53-mt)0.5Highp53-independent mitotic catastrophe
MDA-MB-175-VII (p53-wt)1.0Moderatep53-dependent apoptosis
HME (Normal)>10LowMinimal toxicity

BCar's selective toxicity towards cancer cells over normal cells suggests a favorable therapeutic window compared to traditional MTAs like docetaxel and vincristine .

Case Studies

Recent studies have further elucidated the biological activity of BCar:

  • Breast Cancer Study : A study demonstrated that BCar treatment resulted in a significant reduction in cell viability in breast cancer cell lines within three days. The study utilized trypan blue exclusion assays to quantify cell death, confirming BCar's potency against malignant cells while sparing normal epithelial cells .
  • Pyrazole Derivatives : Research into related pyrazole compounds has shown similar biological activities, suggesting that modifications to the pyrazole structure can enhance cytotoxic effects against various carcinoma cell lines .

属性

IUPAC Name

benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O6/c1-4-37-24(16-20(2)35-37)28(39)34-29-33-23-17-22(27(31)38)18-25(42-15-9-14-41-3)26(23)36(29)13-8-12-32-30(40)43-19-21-10-6-5-7-11-21/h5-7,10-11,16-18H,4,8-9,12-15,19H2,1-3H3,(H2,31,38)(H,32,40)(H,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBVVKAQBTDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC(=O)OCC4=CC=CC=C4)C(=CC(=C3)C(=O)N)OCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。